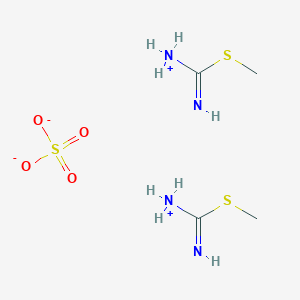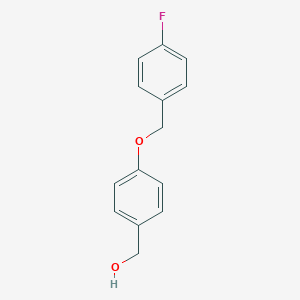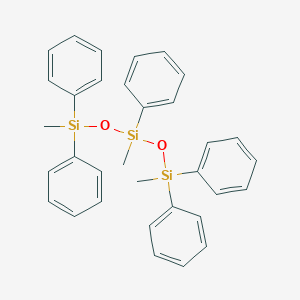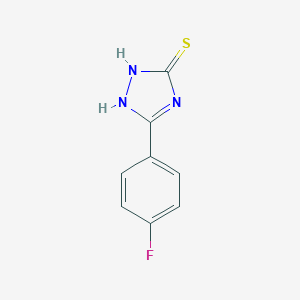
S-甲基异硫脲硫酸氢盐
概述
描述
甲硫基异硫脲硫酸氢盐是一种有机硫化合物,其分子式为HN=C(NH2)SCH3 · 1/2H2SO4。它是一种白色结晶固体,可溶于水和一些有机溶剂。 该化合物以其对诱导型一氧化氮合酶 (iNOS) 的强抑制作用而闻名,使其在各种科学研究应用中具有价值 .
科学研究应用
甲硫基异硫脲硫酸氢盐在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂,以及生产其他含硫化合物的中间体。
生物学: 它被用于涉及一氧化氮合酶抑制的研究,这对理解各种生理和病理过程至关重要。
医学: 它对 iNOS 的抑制作用使其成为治疗涉及过量一氧化氮产生的疾病的潜在治疗剂,例如炎症和神经退行性疾病。
作用机制
甲硫基异硫脲硫酸氢盐主要通过抑制诱导型一氧化氮合酶 (iNOS) 发挥其作用。它与酶的活性位点结合,阻止 L-精氨酸转化为一氧化氮。这种抑制减少了一氧化氮的产生,一氧化氮是炎症和免疫反应中的关键介质。 该化合物的分子靶点包括 iNOS 酶中的血红素和四氢生物蝶呤辅因子 .
安全和危害
未来方向
生化分析
Biochemical Properties
S-Methylisothiourea hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This interaction with iNOS suggests that S-Methylisothiourea hemisulfate may have a broad range of biochemical effects, given the diverse roles of nitric oxide in cellular signaling.
Cellular Effects
S-Methylisothiourea hemisulfate has been shown to exert beneficial effects in rodent models of septic shock . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of S-Methylisothiourea hemisulfate primarily involves its function as an inhibitor of iNOS . By inhibiting this enzyme, S-Methylisothiourea hemisulfate can reduce the production of nitric oxide, a molecule involved in a wide range of cellular processes, including inflammation and vasodilation .
Dosage Effects in Animal Models
In rodent models of septic shock, S-Methylisothiourea hemisulfate has been shown to exert beneficial effects . The specific effects of different dosages of S-Methylisothiourea hemisulfate in animal models have not been extensively studied.
Metabolic Pathways
Given its role as an iNOS inhibitor, it is likely involved in pathways related to nitric oxide synthesis .
Subcellular Localization
Given its role as an iNOS inhibitor, it is likely that it localizes to areas of the cell where iNOS is present .
准备方法
合成路线和反应条件
甲硫基异硫脲硫酸氢盐可以通过在受控条件下使甲基异硫氰酸酯与氨或铵盐反应来合成。该反应通常涉及使用水或乙醇等溶剂,并且可能需要加热以促进反应。 然后通过结晶或其他分离技术纯化产物 .
工业生产方法
在工业环境中,甲硫基异硫脲硫酸氢盐的生产涉及使用与实验室类似的反应条件进行大规模合成。 该工艺针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和用于精确控制反应参数的自动化系统 .
化学反应分析
反应类型
甲硫基异硫脲硫酸氢盐经历各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 它可以被还原形成硫脲衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要产物
相似化合物的比较
类似化合物
- 2-甲基-2-硫假脲硫酸氢盐
- 甲硫基硫脲硫酸盐
- 甲硫基-ITU
独特性
甲硫基异硫脲硫酸氢盐的独特之处在于与类似化合物相比,它作为 iNOS 抑制剂具有很高的效力。 其特定的分子结构允许更有效地与 iNOS 酶结合,使其成为研究和治疗应用的首选 .
属性
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7 | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylisothiouronium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Methylisothiourea sulfate?
A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []
Q2: How does S-Methylisothiourea sulfate inhibit iNOS?
A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []
Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?
A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.
Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?
A4: Certainly. Here are some examples:
- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []
- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []
- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []
- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []
Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?
A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.
Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?
A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]
Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?
A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:
- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]
- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]
- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []
Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?
A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []
Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?
A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)







